

Technical Guide: (+)-5-trans Cloprostenol (InChI Key: VJGGHXVGBSZVMZ-BDFMIYKPSA-N)

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Compound of Interest

Compound Name: (+)-5-trans Cloprostenol

Cat. No.: B157328

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol is a synthetic analogue of prostaglandin F2 α (PGF2 α). It is recognized as a stereoisomer and a minor impurity in the synthesis of the potent luteolytic agent, (+)-Cloprostenol.^[1] While its primary use is in veterinary medicine for the synchronization of estrus and treatment of reproductive disorders, its well-defined interaction with the Prostaglandin F2 α (FP) receptor makes it a valuable tool for research in reproductive biology, pharmacology, and drug development.^[2] This technical guide provides an in-depth overview of the core pharmacology of **(+)-5-trans Cloprostenol**, including its mechanism of action, signaling pathways, quantitative data, and detailed experimental protocols.

Physicochemical Properties and Identification

Property	Value
IUPAC Name	(5E)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
InChI Key	VJGGHXVGBSZVMZ-BDFMIYKPSA-N
Molecular Formula	C ₂₂ H ₂₉ ClO ₆
Molecular Weight	424.9 g/mol
CAS Number	57968-81-7
Synonyms	D-Cloprostenol, (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF ₂ α

Mechanism of Action and Signaling Pathway

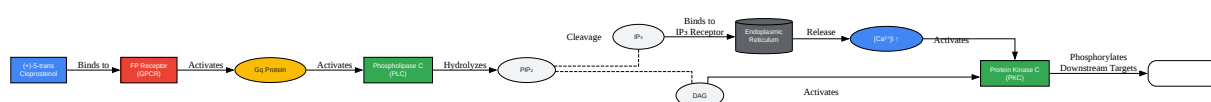
(+)-5-trans Cloprostenol functions as an agonist at the Prostaglandin F₂α (FP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.^[3] The FP receptor is primarily coupled to the Gq alpha subunit.^[3]

Upon binding of **(+)-5-trans Cloprostenol** to the FP receptor, the following signaling cascade is initiated:

- **Gq Protein Activation:** The agonist-receptor complex catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation.
- **Phospholipase C (PLC) Activation:** The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
- **Second Messenger Generation:** PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
- **Intracellular Calcium Mobilization:** IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

- Protein Kinase C (PKC) Activation: The increase in intracellular Ca^{2+} and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

The primary physiological effect of this signaling pathway in the context of reproductive biology is luteolysis, the regression of the corpus luteum.[4][5]



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Caption: FP Receptor Signaling Pathway.

Quantitative Pharmacological Data

Direct in vitro quantitative data for the binding affinity (K_i) and functional potency (EC_{50}) of **(+)-5-trans Cloprostenol** at the FP receptor is not readily available in the peer-reviewed literature. However, it is consistently reported to be significantly less active than its cis-isomer, (+)-Cloprostenol.

Compound	Parameter	Value	Species/System	Reference
(+)-Cloprostenol (cis-isomer)	IC ₅₀ (Adipose Precursor Differentiation Inhibition)	3 pM	Rat	[6][7]
(+)-5-trans Cloprostenol	Relative Potency (in vivo Luteolytic Activity)	~20-fold less active than the cis-isomer	Hamster	[1][8]
d-Cloprostenol (active enantiomer)	Relative Potency (FP Receptor Binding)	~150-fold more potent than dl-cloprostenol	Bovine Corpus Luteum	[9]

Note: The IC₅₀ value for (+)-Cloprostenol provides a benchmark for the high potency of the cis-isomer. The in vivo data for **(+)-5-trans Cloprostenol** suggests that its in vitro binding affinity and functional potency would be substantially lower than that of the cis-isomer.

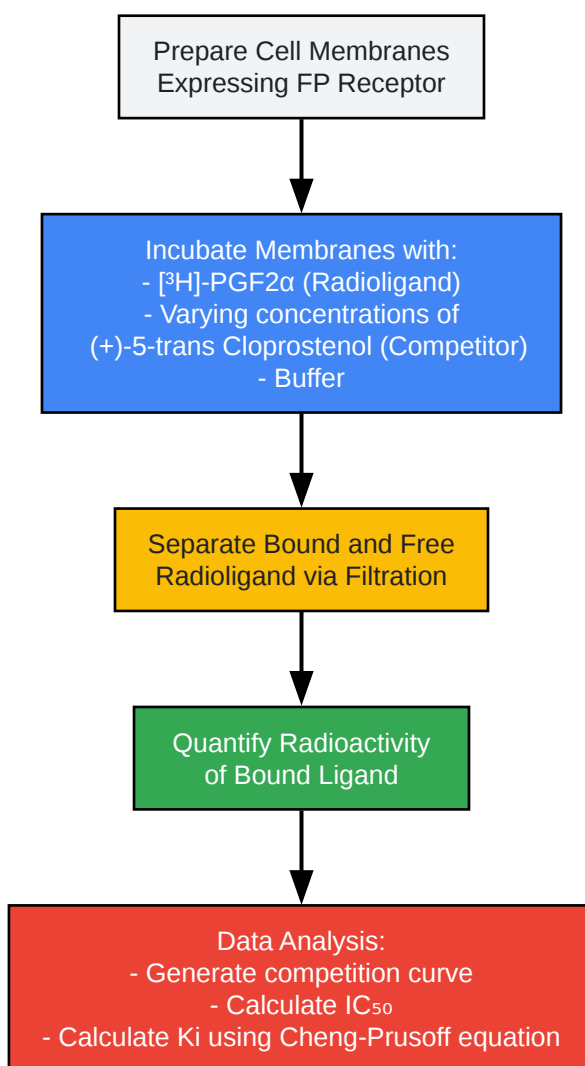
Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **(+)-5-trans Cloprostenol**.

FP Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity (K_i) of **(+)-5-trans Cloprostenol** for the FP receptor.

Workflow Diagram:



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Caption: Radioligand Binding Assay Workflow.

Methodology:

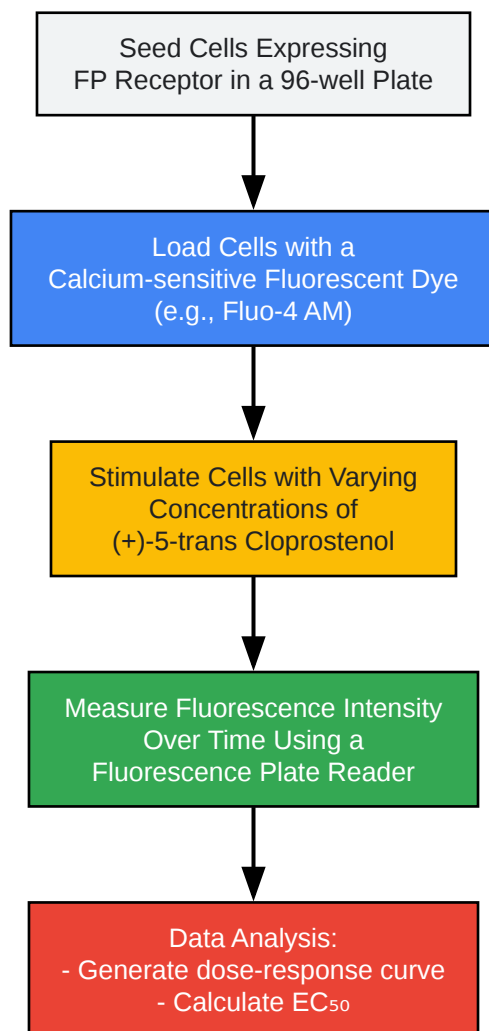
- Membrane Preparation:
 - Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).
 - Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the supernatant at high speed to pellet the membranes.
- Resuspend the membrane pellet in assay buffer and determine the protein concentration.
- Binding Assay:
 - In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF₂α), and varying concentrations of unlabeled **(+)-5-trans Cloprostenol**.
 - For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of an unlabeled FP receptor agonist.
 - Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Separation and Quantification:
 - Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Subtract non-specific binding from total binding to obtain specific binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
 - Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assay: Calcium Mobilization

This protocol measures the ability of **(+)-5-trans Cloprostenol** to stimulate an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.

Workflow Diagram:



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Caption: Calcium Mobilization Assay Workflow.

Methodology:

- Cell Preparation:

- Seed cells expressing the FP receptor into a 96-well, black-walled, clear-bottom plate and culture until confluent.
- Dye Loading:
 - Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.
 - Wash the cells with buffer to remove excess dye.
- Stimulation and Measurement:
 - Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
 - Establish a baseline fluorescence reading.
 - Inject varying concentrations of **(+)-5-trans Cloprostenol** into the wells and immediately begin recording fluorescence intensity over time.
- Data Analysis:
 - Determine the peak fluorescence response for each concentration.
 - Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
 - Fit the curve using a non-linear regression model to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

Conclusion

(+)-5-trans Cloprostenol, while being a less potent isomer of its cis counterpart, serves as a specific agonist for the Prostaglandin F_{2α} receptor. Its well-characterized mechanism of action

through the Gq-PLC-IP₃-Ca²⁺ signaling pathway makes it a useful pharmacological tool for studying FP receptor function and for screening and development of novel modulators of this pathway. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working with this compound. Further studies are warranted to precisely determine the in vitro pharmacological parameters of **(+)-5-trans Cloprostenol** to enable a more complete understanding of its structure-activity relationship.

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